molecular formula C9H9ClFN B7894244 2-(3-Chloro-4-fluorophenyl)azetidine

2-(3-Chloro-4-fluorophenyl)azetidine

Cat. No.: B7894244
M. Wt: 185.62 g/mol
InChI Key: BOBWURXXWHHQPL-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)azetidine is a compound belonging to the azetidine class, which is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . The presence of the 3-chloro-4-fluorophenyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)azetidine typically involves the [2 + 2] annulation reaction. One common method includes the reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent such as 1,4-dioxane . The reaction is carried out under reflux conditions to yield the desired azetidine derivative in good yields.

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted azetidines, while ring-opening reactions can yield linear or branched amines .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which facilitates its interaction with various biological molecules. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound with a four-membered nitrogen-containing ring.

    Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.

    Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.

Uniqueness

2-(3-Chloro-4-fluorophenyl)azetidine is unique due to the presence of the 3-chloro-4-fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-7-5-6(1-2-8(7)11)9-3-4-12-9/h1-2,5,9,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBWURXXWHHQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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